molecular formula C9H16O2 B14178700 Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate CAS No. 850805-66-2

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate

Cat. No.: B14178700
CAS No.: 850805-66-2
M. Wt: 156.22 g/mol
InChI Key: LVKZCURDWGVUAB-SECBINFHSA-N
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Description

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate typically involves esterification reactions. One common method is the reaction of (2S)-2-methyl-2-(propan-2-yl)but-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-methylbutanoate: Similar ester structure but lacks the double bond.

    Methyl (2S)-2-(propan-2-yl)butanoate: Similar structure with different alkyl substitution.

    Methyl (2S)-2-methyl-2-butenoate: Similar structure with different alkyl substitution.

Uniqueness

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties

Properties

CAS No.

850805-66-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl (2S)-2-methyl-2-propan-2-ylbut-3-enoate

InChI

InChI=1S/C9H16O2/c1-6-9(4,7(2)3)8(10)11-5/h6-7H,1H2,2-5H3/t9-/m1/s1

InChI Key

LVKZCURDWGVUAB-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@@](C)(C=C)C(=O)OC

Canonical SMILES

CC(C)C(C)(C=C)C(=O)OC

Origin of Product

United States

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